Conotoxin GV

NMDA Receptor Subunit Selectivity Conantokins

Conotoxin GV (Conantokin G, CGX-1007) is a 17‑amino acid polypeptide with superior NR2B subunit selectivity (IC50 0.1 μM vs. >10 μM for NR2A) that minimises confounding NR2A effects seen with non‑selective conantokins. Its noncompetitive antagonism at the polyamine modulatory site and absolute requirement for divalent cations (Zn²⁺, Ca²⁺, Cu²⁺, Mg²⁺) to adopt a bioactive α‑helical conformation make it an irreplaceable molecular probe for dissecting polyamine‑sensitive receptor states and metal‑induced peptide folding. For pathway‑specific electrophysiology, Conotoxin GV distinguishes functionally distinct synaptic NMDA receptor pools more effectively than ifenprodil. Procure this lyophilised, water‑soluble research peptide to enhance the precision of your preclinical pain, ischemia, and neurodegeneration studies.

Molecular Formula C88H138N26O44
Molecular Weight 2264.2 g/mol
CAS No. 93438-65-4
Cat. No. B009455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConotoxin GV
CAS93438-65-4
SynonymsCGX-1007; CONANTOKIN G; conotoxin GV; ''SLEEPER PEPTIDE''; M.W. 2264.1 C88H138N26O44; Conotoxin GV, Sleeper Peptide; GE(GLA)(GLA)LQ(GLA)NQ(GLA)LIR(GLA)KSN-NH2; CONANTOKIN G (MARINE SNAIL, CONUS GEOGRAPHUS); GLY-GLU-GLA-GLA-LEU-GLN-GLA-ASN-GLN-GLA-LEU-ILE-ARG-GLA-LYS-SER-ASN-NH2; H-GLY-GLU-GLA-GLA-LEU-GLN-GLA-ASN-GLN-GLA-LEU-ILE-ARG-GLA-LYS-SER-ASN-NH2
Molecular FormulaC88H138N26O44
Molecular Weight2264.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN
InChIInChI=1S/C88H138N26O44/c1-7-34(6)61(77(138)103-41(12-10-20-98-88(96)97)63(124)107-48(23-35(78(139)140)79(141)142)69(130)100-40(11-8-9-19-89)64(125)113-54(31-115)76(137)104-45(62(95)123)28-57(93)118)114-75(136)47(22-33(4)5)106-70(131)49(24-36(80(143)144)81(145)146)109-67(128)44(14-17-56(92)117)102-74(135)53(29-58(94)119)112-73(134)51(26-38(84(151)152)85(153)154)110-66(127)43(13-16-55(91)116)101-68(129)46(21-32(2)3)105-71(132)52(27-39(86(155)156)87(157)158)111-72(133)50(25-37(82(147)148)83(149)150)108-65(126)42(15-18-60(121)122)99-59(120)30-90/h32-54,61,115H,7-31,89-90H2,1-6H3,(H2,91,116)(H2,92,117)(H2,93,118)(H2,94,119)(H2,95,123)(H,99,120)(H,100,130)(H,101,129)(H,102,135)(H,103,138)(H,104,137)(H,105,132)(H,106,131)(H,107,124)(H,108,126)(H,109,128)(H,110,127)(H,111,133)(H,112,134)(H,113,125)(H,114,136)(H,121,122)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,96,97,98)
InChIKeyHTBKFGWATIYCSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conotoxin GV (CAS 93438-65-4) Procurement Guide: Core Identity, Synonyms, and Baseline Specifications


Conotoxin GV (CAS 93438-65-4), also known as Conantokin G, Sleeper peptide, or CGX-1007, is a 17-amino acid polypeptide originally isolated from the venom of the marine cone snail Conus geographus [1]. It functions as a selective, competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (NR2B) subunit [2]. The compound has a molecular formula of C88H138N26O44 and a molecular weight of approximately 2264.2 g/mol . It is supplied as a white lyophilized solid, soluble in water, and is typically stored at -20°C .

Why Conotoxin GV (Conantokin G) Cannot Be Substituted with Generic NMDA Antagonists or Other Conantokins


While multiple conantokin family members and small-molecule NMDA antagonists exist, Conotoxin GV (Conantokin G) exhibits unique pharmacological properties that preclude simple substitution. Key differentiators include its high selectivity for the NR2B subunit over NR2A [1], its distinct noncompetitive interaction with the polyamine modulatory site [2], and its absolute requirement for divalent cations to adopt a stable, bioactive alpha-helical conformation [3]. These properties directly impact its utility as a precise molecular probe and its potential therapeutic profile, as detailed in the quantitative evidence below.

Conotoxin GV (CAS 93438-65-4) Quantitative Differentiation: Head-to-Head Evidence vs. Key Comparators


NR2B Subunit Selectivity: Conotoxin GV vs. Conantokin-T and Conantokin-R

Conotoxin GV (Conantokin G) demonstrates high selectivity for NR1a,b/NR2B receptor combinations, showing potent inhibition of ion flow in HEK-293 cells expressing this subtype. In contrast, Conantokin-T and Conantokin-R act as non-selective antagonists across all four tested NMDA receptor subunit combinations (NR1a/2A, NR1a/2B, NR1b/2A, NR1b/2B) [1]. This selectivity is further corroborated by IC50 data showing Conantokin G has an IC50 of 0.1 μM for NR2B but >10 μM for NR2A, while Conantokin-T has IC50 values of 3.2 μM and 0.58 μM for NR2A and NR2B, respectively [2].

NMDA Receptor Subunit Selectivity Conantokins Electrophysiology

Potency in NMDA Receptor Antagonism: Conotoxin GV vs. Ifenprodil in Cortical Neurons

In murine cortical neurons, Conotoxin GV (Conantokin G) potently blocks NMDA-evoked currents with an IC50 of 480 nM [1]. A direct comparison with ifenprodil, a well-characterized NR2B-selective antagonist, reveals a differential effect on NMDA receptor-mediated EPSCs in specific synaptic pathways. While both compounds reduce EPSCs, Conantokin G (3 μM) shows a significant, pathway-dependent reduction that is distinct from ifenprodil (10 μM), highlighting a unique pharmacological interaction [2].

NMDA Antagonism IC50 Cortical Neurons Electrophysiology

Structural Stability Requirement: Divalent Cation Dependence of Conotoxin GV vs. Conantokin-T

Conotoxin GV (Conantokin G) requires the presence of divalent cations (Zn2+, Ca2+, Cu2+, or Mg2+) to adopt a stable alpha-helical conformation, which is essential for its biological activity. In contrast, Conantokin-T forms a stable alpha-helical structure in purely aqueous conditions, independent of divalent cations [1]. This fundamental biophysical difference impacts handling, formulation, and experimental conditions, as the activity of Conotoxin GV is inherently sensitive to the ionic environment.

Peptide Conformation Alpha-Helix Divalent Cations NMR Spectroscopy

Mechanism of Polyamine Site Interaction: Noncompetitive Antagonism of Conotoxin GV vs. Ifenprodil

Conotoxin GV (Conantokin G) acts as a noncompetitive antagonist of spermine-enhanced [3H]MK-801 binding to human NMDA receptors, with an IC50 that remains largely unaffected by increasing spermine concentration. This indicates a non-competitive interaction with the polyamine modulatory site. In contrast, ifenprodil shows a rightward shift in its IC50 with increasing spermine, indicating a partially competitive interaction [1]. This difference in mechanism is also reflected in Conantokin G's inhibition of spermine-stimulated [3H]MK-801 binding in rat brain membranes (IC50 = 507 nM) [2].

Polyamine Site Allosteric Modulation MK-801 Binding Mechanism of Action

Conotoxin GV (CAS 93438-65-4) Recommended Research and Industrial Application Scenarios Based on Verified Evidence


Investigating NR2B-Specific NMDA Receptor Function in Pain and Neuroprotection

Due to its high selectivity for the NR2B subunit (IC50 0.1 μM for NR2B vs. >10 μM for NR2A) [1], Conotoxin GV is the preferred tool for dissecting the specific role of NR2B-containing NMDA receptors in preclinical models of chronic pain, ischemia, and neurodegeneration. Its use minimizes the confounding effects of NR2A antagonism observed with non-selective conantokins like Conantokin-T and Conantokin-R [2].

Probing Polyamine-Associated Allosteric Modulation of NMDA Receptors

The noncompetitive, allosteric antagonism of Conotoxin GV at the polyamine modulatory site (IC50 = 507 nM for spermine-stimulated [3H]MK-801 binding) [3] makes it a valuable molecular probe for studying polyamine regulation of NMDA receptor function. Its distinct mechanism, which differs from the partially competitive interaction of ifenprodil [4], allows for the dissection of specific polyamine-sensitive receptor states.

Structure-Activity Relationship (SAR) Studies on Divalent Cation-Dependent Peptide Folding

The absolute requirement of Conotoxin GV for divalent cations (Zn2+, Ca2+, Cu2+, or Mg2+) to form a stable, bioactive alpha-helix [5] makes it an ideal model peptide for biophysical studies on metal-induced folding. This property can be leveraged to design cation-sensitive peptide probes or to investigate the role of metal ions in peptide-receptor interactions.

Pharmacological Dissection of Synaptic NMDA Receptor Populations

The pathway-specific effects of Conotoxin GV on NMDA receptor-mediated EPSCs, which differ from those of ifenprodil (p=0.049 for pathway interaction) [6], enable researchers to distinguish between functionally distinct synaptic NMDA receptor pools in brain slice electrophysiology experiments.

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